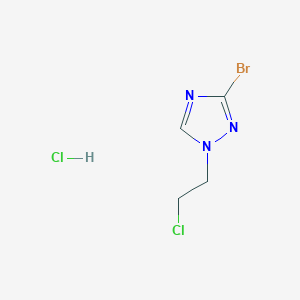

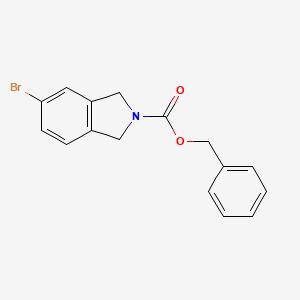

![molecular formula C15H14N2OS3 B2764133 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034594-82-4](/img/structure/B2764133.png)

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains multiple thiophene rings . Thiophenes are five-membered aromatic rings with one sulfur atom, and they are important heterocyclic scaffolds found in many natural products and pharmaceutically active agents .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple thiophene rings. Thiophenes have a five-membered ring structure with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

Thiophenes can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its thiophene components. For example, thiophenes generally have low boiling points and are nonpolar .Scientific Research Applications

High-Performance Dye-Sensitized Solar Cells

Cyclic thiourea/urea functionalized triphenylamine-based dyes, including those with bithiophene linkers, exhibit high photovoltaic performance. This is attributed to an improved short-circuit photocurrent density and open-circuit voltage. A notable example is a dye with a cyclic thiourea group and a bithiophene linker, demonstrating a power conversion efficiency comparable to that of commercial dyes, making them promising for dye-sensitized solar cells (Zhisheng Wu et al., 2013).

Electropolymerization and Molecular Electronics

Bithiophenic precursors play a crucial role in electropolymerization, affecting the electronic properties and structural conformations of polymers. These precursors, including those with ethylenedisulfanylthiophene units, facilitate the creation of polymers with specific electronic properties and morphologies, contributing to advances in molecular electronics and materials science (M. Turbiez et al., 2005).

Optically Active Materials

The synthesis of optically active monomers and polymers, such as terthiophene and bithiophene with chiral alkyl groups, showcases the integration of chirality into thiophene-based materials. This leads to unique optical properties, such as circular dichroism in solution and microaggregated states, offering potential applications in optoelectronics and chiral materials science (E. Salatelli et al., 2010).

Photoluminescent Properties

Lanthanide-thiophene-dicarboxylate frameworks demonstrate intriguing helical structures and photoluminescent properties. These frameworks, which can undergo single-crystal-to-single-crystal guest exchange, are explored for their potential in luminescent materials and as models for studying framework flexibility and light-emitting applications (Cai‐Hong Zhan et al., 2012).

Corrosion Inhibition

Thiophene and urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application underscores the importance of thiophene-based compounds in industrial applications, particularly in protecting metals from corrosion, thus extending their lifespan and reliability (B. Mistry et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-thiophen-2-yl-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS3/c18-15(17-14-2-1-8-20-14)16-7-5-12-3-4-13(21-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSXNTCOVRWKRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2764050.png)

![(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2764052.png)

![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764065.png)

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)